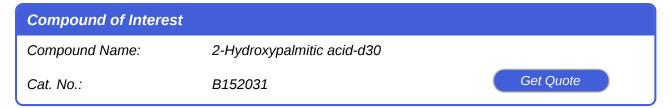


Synthesis and Commercial Availability of 2-Hydroxypalmitic Acid-d30: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of **2-Hydroxypalmitic acid-d30**, a deuterated derivative of the endogenous 2-hydroxy fatty acid. This document details a plausible synthetic route, presents quantitative data, outlines experimental protocols, and illustrates relevant biological pathways and analytical workflows.

Introduction

2-Hydroxypalmitic acid is a 16-carbon saturated fatty acid hydroxylated at the alpha-position. It is a key component of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1] These 2-hydroxy fatty acid-containing sphingolipids play crucial roles in maintaining membrane structure and are implicated in various cell signaling pathways.[1][2] The deuterated isotopologue, **2-Hydroxypalmitic acid-d30**, serves as a valuable tool in metabolic research and clinical diagnostics, primarily as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart and for tracing its metabolic fate in vivo.

Commercial Availability

2-Hydroxypalmitic acid-d30 is commercially available from specialized chemical suppliers. The table below summarizes the information for known vendors.



Supplier	Product Name	Catalog Number	Purity	CAS Number
MedChemExpres s	2- Hydroxypalmitic acid-d30	HY-N7814S	>98%	2692623-90-6
Larodan	2-Hydroxy- hexadecanoic- D30 acid	71-1633	>98%	2692623-90-6

Proposed Synthesis of 2-Hydroxypalmitic Acid-d30

While a specific, detailed synthesis protocol for **2-Hydroxypalmitic acid-d30** is not readily available in published literature, a scientifically sound two-step approach can be proposed based on established methods for the deuteration of fatty acids and the alpha-hydroxylation of long-chain fatty acids. This proposed pathway involves the initial perdeuteration of palmitic acid, followed by the introduction of a hydroxyl group at the alpha-position.

Synthesis Pathway Overview



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Caption: Proposed two-step synthesis of **2-Hydroxypalmitic acid-d30**.

Step 1: Perdeuteration of Palmitic Acid

The first step involves the exhaustive replacement of hydrogen atoms with deuterium on the palmitic acid backbone. This can be achieved through heterogeneous catalysis.



Materials:

- Palmitic acid
- Deuterium oxide (D₂O, 99.8 atom % D)
- Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)
- High-pressure reactor

Procedure:

- In a high-pressure reactor, combine palmitic acid and a catalytic amount of Pt/C.
- Add D₂O as the deuterium source.
- Seal the reactor and purge with an inert gas (e.g., argon).
- Heat the mixture under pressure while stirring. The reaction temperature and pressure may need optimization but are typically in the range of 150-250 °C and 10-30 bar.
- Maintain the reaction for a sufficient duration (e.g., 24-72 hours) to ensure high levels of deuterium incorporation. To achieve near-complete deuteration, the process may be repeated with fresh D₂O and catalyst.
- After cooling, the reaction mixture is filtered to remove the catalyst.
- The deuterated palmitic acid (Palmitic acid-d31) is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification and Analysis:
 - The crude product can be purified by recrystallization.
 - The isotopic enrichment should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the corresponding methyl ester.



Step 2: Alpha-Hydroxylation of Palmitic Acid-d31

The second step introduces a hydroxyl group at the C-2 position of the deuterated palmitic acid. A common method for this transformation is through an intermediate alpha-chloro fatty acid.

- Materials:
 - Palmitic acid-d31
 - Trichloroisocyanuric acid (TCCA)
 - Potassium hydroxide (KOH)
 - Hydrochloric acid (HCl)
 - Acetonitrile
- Procedure:
 - Alpha-Chlorination: In a solvent-free reaction, heat Palmitic acid-d31 to its melting point.
 Add TCCA portion-wise with stirring. The reaction is typically exothermic and should be controlled. The reaction progress can be monitored by TLC or GC-MS.
 - Hydrolysis: The resulting crude alpha-chloro palmitic acid-d31 is then subjected to hydrolysis. In a round-bottom flask, dissolve KOH in water and heat to 80°C. Add the crude alpha-chloro fatty acid and reflux the mixture for approximately 24 hours.
 - Acidification and Precipitation: After cooling to room temperature, acidify the mixture with HCl (e.g., 1 M) to a pH of 1. This will precipitate the 2-Hydroxypalmitic acid-d30 as a solid.
- Purification and Analysis:
 - The precipitated product is collected by filtration.
 - Purification can be achieved by trituration with acetonitrile.



The final product's purity and identity should be confirmed by techniques such as NMR,
 GC-MS, and melting point analysis.

Quantitative Data

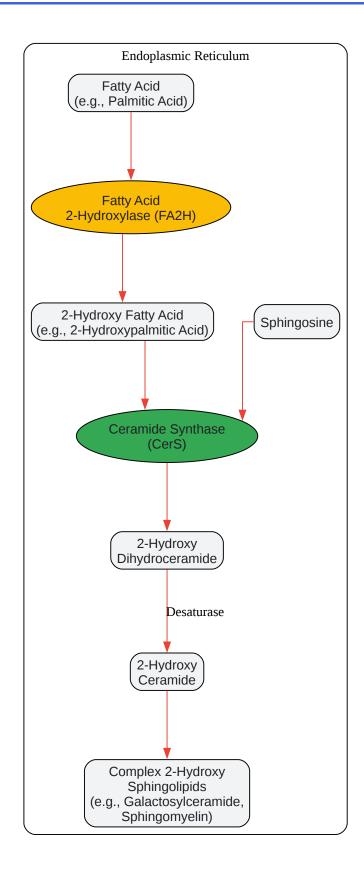
The following table summarizes the expected quantitative data for the proposed synthesis.

Parameter	Step 1: Perdeuteration	Step 2: α-Hydroxylation	
Starting Material	Palmitic Acid	Palmitic Acid-d31	
Key Reagents	D ₂ O, Pt/C	ТССА, КОН	
Typical Yield	>90%	~74%	
Isotopic Enrichment	>98% atom D	Maintained from Step 1	
Purity of Final Product	-	>99%	

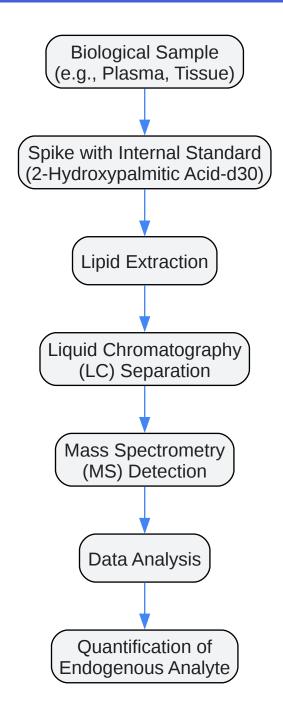
Biological Role and Signaling Pathway

2-Hydroxypalmitic acid is a crucial component of sphingolipids. The synthesis of 2-hydroxy fatty acid-containing sphingolipids is initiated by the hydroxylation of a fatty acid, a reaction catalyzed by fatty acid 2-hydroxylase (FA2H).[1] These specialized sphingolipids are integral to the structure and function of cellular membranes, particularly in the myelin sheath of nerve cells.[3]









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- To cite this document: BenchChem. [Synthesis and Commercial Availability of 2-Hydroxypalmitic Acid-d30: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152031#synthesis-and-commercial-availability-of-2-hydroxypalmitic-acid-d30]

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